molecular formula C20H18N4O3S3 B2683834 2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide CAS No. 895104-13-9

2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide

Cat. No.: B2683834
CAS No.: 895104-13-9
M. Wt: 458.57
InChI Key: OEDOBMPEVZYBSK-UHFFFAOYSA-N
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Description

2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide is a useful research compound. Its molecular formula is C20H18N4O3S3 and its molecular weight is 458.57. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Syntheses

The synthesis of heterocycles using thioureido-acetamides showcases the versatility of similar compounds in generating a wide array of heterocyclic structures through cascade reactions. These reactions are highly efficient, showcasing excellent atom economy by forming heterocycles like 2-iminothiazoles, thioparabanic acids, and others in a one-pot process. This approach not only simplifies the synthesis of complex heterocycles but also opens up new avenues for creating compounds with potential applications in various fields of chemistry and pharmacology (Schmeyers & Kaupp, 2002).

Antimicrobial and Anti-Inflammatory Agents

Compounds derived from similar chemical structures have been explored for their antimicrobial and anti-inflammatory properties. For instance, novel derivatives synthesized from visnaginone and khellinone have shown significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. This indicates the potential of these compounds in developing new therapeutic agents that can be used to treat inflammation and pain with higher selectivity and efficiency (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antioxidant Properties

The antioxidant properties of pyrimidine derivatives underline the potential health benefits of these compounds. Through Multicomponent Cyclocondensation Reactions (MCRs), new derivatives were synthesized and tested for their antioxidant capabilities. The findings suggest that these compounds are active in scavenging radicals, indicating their potential use in developing treatments or supplements aimed at combating oxidative stress (Akbas et al., 2018).

HIV-1 Reverse Transcriptase Inhibitors

Research into compounds with structural similarities has led to the development of novel inhibitors of HIV-1 reverse transcriptase. This is crucial for the treatment of HIV/AIDS, as reverse transcriptase plays a key role in the viral replication process. The creation of conformationally constrained analogs demonstrates the potential of these compounds to provide new therapeutic options for HIV-1 treatment with improved efficacy and safety profiles (Maruenda & Johnson, 1995).

Insecticidal Properties

The synthesis of heterocycles incorporating a thiadiazole moiety and their assessment against the cotton leafworm indicates the potential agricultural applications of these compounds. By targeting specific pests, such compounds can contribute to the development of more effective and potentially environmentally friendly insecticides (Fadda et al., 2017).

Properties

IUPAC Name

2-(6-methyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanyl-N-(3-methylsulfanylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S3/c1-24-16-9-4-3-8-15(16)19-17(30(24,26)27)11-21-20(23-19)29-12-18(25)22-13-6-5-7-14(10-13)28-2/h3-11H,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEDOBMPEVZYBSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=NC(=NC=C3S1(=O)=O)SCC(=O)NC4=CC(=CC=C4)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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